2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide
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Overview
Description
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide is a chemical compound belonging to the class of benzoxazepines. This compound is characterized by a fused benzene and oxazepine ring system, which imparts unique chemical and biological properties. Benzoxazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to target the traf2- and nck-interacting protein kinase (tnik), which is a downstream signal protein of the wnt/β-catenin pathway .
Mode of Action
It is known that similar compounds can inhibit the activity of their target proteins, thereby modulating the associated biochemical pathways .
Biochemical Pathways
The compound 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide likely affects the Wnt/β-catenin signaling pathway, given its potential interaction with TNIK . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with diseases like colorectal cancer .
Result of Action
Similar compounds have been found to exhibit cytotoxicity in both benign and metastatic breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at elevated temperatures, around 100°C . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxazepine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: A structurally similar compound with different functional groups.
7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These compounds have been studied for their anticonvulsant and hypnotic activities.
Uniqueness
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties compared to other benzoxazepine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)8-13-5-6-15-10-4-2-1-3-9(10)7-13/h1-4H,5-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYKNNDSDFOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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